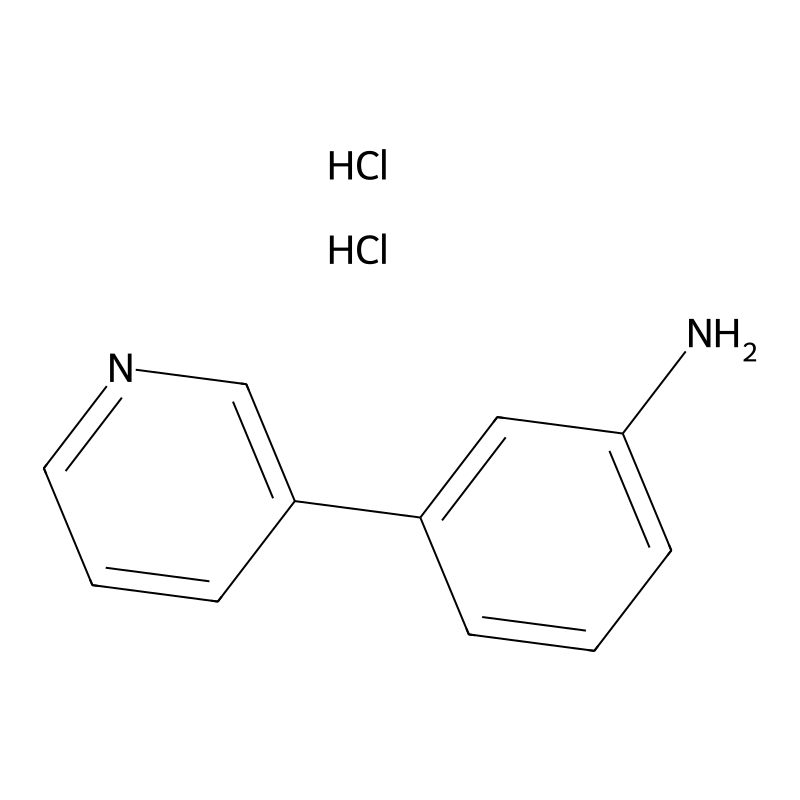3-(3-Pyridyl)aniline dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Chemistry and Medicinal Chemistry
The molecule contains an aniline group (attached amino group) and a pyridine ring, both common functional groups in pharmaceuticals PubChem, 3-(Pyridin-3-yl)aniline hydrochloride: . This combination could be of interest for researchers exploring novel drug candidates.
Material Science
Aromatic amines with pyridine rings can be used in the development of new materials with specific properties like conductivity or heat resistance ScienceDirect, A facile synthesis of 2,6-diamino-3-(pyridin-3-yl)pyridine derivatives and their application in dye-sensitized solar cells. 3-(3-Pyridyl)aniline dihydrochloride might be a candidate for investigation in this field.
3-(3-Pyridyl)aniline dihydrochloride is a chemical compound characterized by the presence of a pyridine ring attached to an aniline moiety. Its molecular formula is CHClN, with a molecular weight of 243.13 g/mol. The compound exists as a dihydrochloride salt, indicating that it contains two hydrochloric acid molecules per molecule of the base compound. This structure allows for enhanced solubility in polar solvents, which is beneficial for various applications in organic synthesis and medicinal chemistry.
The applications of 3-(3-Pyridyl)aniline dihydrochloride span various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier .
- Material Science: Used in the development of organic materials and polymers due to its electronic properties.
- Agricultural Chemicals: Potential use in developing agrochemicals owing to its biological activity.
Research indicates that 3-(3-Pyridyl)aniline dihydrochloride exhibits biological activities that may include:
- Antimicrobial Properties: Some derivatives of pyridine-containing compounds have shown potential as antimicrobial agents.
- Inhibition of Cytochrome P450 Enzymes: The compound has been noted to inhibit various cytochrome P450 enzymes, such as CYP1A2 and CYP3A4, which are crucial in drug metabolism .
- Potential Anticancer Activity: Studies suggest that certain pyridine derivatives possess anticancer properties, although specific data on this compound is limited.
Interaction studies involving 3-(3-Pyridyl)aniline dihydrochloride focus on its pharmacokinetics and pharmacodynamics:
- Drug Metabolism: Investigations into how this compound interacts with metabolic enzymes reveal insights into its bioavailability and potential drug-drug interactions.
- Binding Affinity Studies: Research into its binding affinity for various biological targets helps elucidate its therapeutic potential and mechanism of action.
Several compounds share structural features with 3-(3-Pyridyl)aniline dihydrochloride. Here are some notable examples:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 4-(Pyridin-2-yl)phenylmethanamine hydrochloride | 0.88 | Contains a phenyl group at a different position. |
| 3-(Pyridin-2-yl)aniline hydrochloride | 0.92 | Different substitution pattern on the pyridine. |
| 4-(Pyridin-4-yl)phenylmethanamine hydrochloride | 0.87 | Features a para substitution on the phenyl ring. |
These compounds highlight the structural diversity within pyridine-aniline derivatives while emphasizing the unique positioning of functional groups in 3-(3-Pyridyl)aniline dihydrochloride.
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








